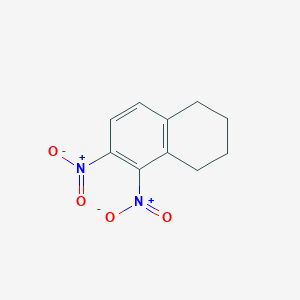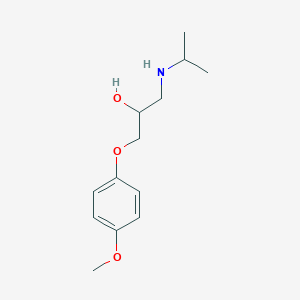![molecular formula C14H14Cl2N2 B253498 N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine](/img/structure/B253498.png)
N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine, commonly known as CPCA, is a chemical compound that has been widely used in scientific research. It belongs to the class of arylalkylamines and has been found to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of CPCA involves the inhibition of DAT, which leads to an increase in extracellular dopamine levels. This increase in dopamine levels is thought to be responsible for the antipsychotic and antidepressant effects of CPCA. Additionally, CPCA has been found to inhibit the uptake of other monoamines such as norepinephrine and serotonin, further contributing to its pharmacological effects.
Biochemical and Physiological Effects:
CPCA has been found to have a variety of biochemical and physiological effects. It has been shown to increase extracellular dopamine levels in the striatum, prefrontal cortex, and nucleus accumbens. This increase in dopamine levels is thought to be responsible for the antipsychotic and antidepressant effects of CPCA. Additionally, CPCA has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
CPCA has several advantages for lab experiments. It is a potent inhibitor of DAT, making it a useful tool for studying the role of dopamine in the brain. Additionally, CPCA has been found to have antipsychotic and antidepressant effects, making it a potential candidate for the treatment of psychiatric disorders. However, there are also limitations to using CPCA in lab experiments. Its effects on other monoamines such as norepinephrine and serotonin may complicate the interpretation of results. Additionally, the potential for off-target effects should be carefully considered.
Orientations Futures
For the study of CPCA include the development of more selective DAT inhibitors, exploring its therapeutic potential for psychiatric disorders, and investigating the role of BDNF in its pharmacological effects.
Applications De Recherche Scientifique
CPCA has been widely used in scientific research for its various pharmacological effects. It has been found to be a potent inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. This makes CPCA a useful tool for studying the role of dopamine in the brain. CPCA has also been found to have antipsychotic and antidepressant effects, making it a potential candidate for the treatment of psychiatric disorders.
Propriétés
Nom du produit |
N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine |
|---|---|
Formule moléculaire |
C14H14Cl2N2 |
Poids moléculaire |
281.2 g/mol |
Nom IUPAC |
N,N//'-bis(3-chlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H14Cl2N2/c15-11-3-1-5-13(9-11)17-7-8-18-14-6-2-4-12(16)10-14/h1-6,9-10,17-18H,7-8H2 |
Clé InChI |
OKPDSJQSGDLGOF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NCCNC2=CC(=CC=C2)Cl |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NCCNC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one](/img/structure/B253416.png)
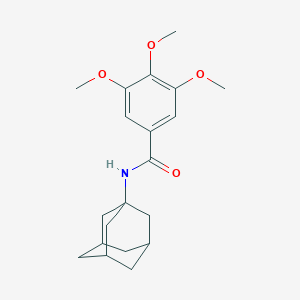


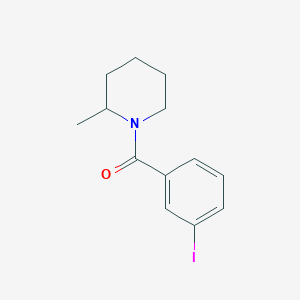
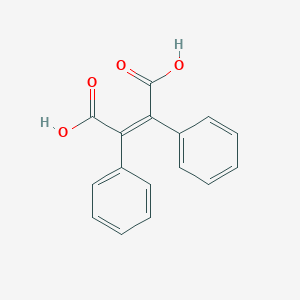
![(5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl)(4-quinolinyl)methanol](/img/structure/B253426.png)



![N-[1-(hydroxymethyl)propyl]-3,4,5-trimethoxybenzamide](/img/structure/B253438.png)

